molecular formula C8H9ClS B1329366 4-(Methylthio)benzyl chloride CAS No. 874-87-3

4-(Methylthio)benzyl chloride

Cat. No.: B1329366
CAS No.: 874-87-3
M. Wt: 172.68 g/mol
InChI Key: VWVZFHRDLPHBEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylthio)benzyl chloride is an organic compound with the molecular formula C8H9ClS . It is also known by several other names, including 1-(Chloromethyl)-4-(methylthio)benzene and 4-(Chloromethyl)thioanisole . This compound is characterized by a benzene ring substituted with a chloromethyl group and a methylthio group at the para position. It is commonly used as an intermediate in organic synthesis and has various applications in the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Methylthio)benzyl chloride can be synthesized through several methods. One common route involves the reaction of p-chlorobenzaldehyde with methyl mercaptan sodium in a toluene solution to form p-methyl mercaptobenzaldehyde . This intermediate is then reduced with sodium borohydride to yield 4-(methylthio)benzyl alcohol . Finally, the alcohol is converted to this compound using hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)benzyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines, thiols, and alkoxides.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to 4-(methylthio)benzyl alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

    Nucleophilic Substitution: Products include 4-(methylthio)benzyl azide, 4-(methylthio)benzyl thiocyanate, and 4-(methylthio)benzyl methoxide.

    Oxidation: Products include 4-(methylsulfinyl)benzyl chloride and 4-(methylsulfonyl)benzyl chloride.

    Reduction: The major product is 4-(methylthio)benzyl alcohol.

Scientific Research Applications

4-(Methylthio)benzyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methylthio)benzyl chloride primarily involves its reactivity as an alkylating agent. The chlorine atom in the compound can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate in the formation of more complex molecules .

Comparison with Similar Compounds

4-(Methylthio)benzyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a reactive chloromethyl group and a methylthio group, which allows for diverse chemical transformations and applications.

Properties

IUPAC Name

1-(chloromethyl)-4-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClS/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVZFHRDLPHBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30236330
Record name 1-(Chloromethyl)-4-(methylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874-87-3
Record name 4-(Methylthio)benzyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Chloromethyl)-4-(methylthio)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Chloromethyl)-4-(methylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(chloromethyl)-4-(methylthio)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.700
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 154 g (1 mol) of 4-methylmercaptobenzyl alcohol in 1 liter of dry benzene was added dropwise 80 mL 1.1 mol) of thionyl chloride. The mixture immediately turned blue. After the addition of the thionyl chloride was completed, the mixture was heated at reflux for 2 hours. After cooling the benzene and excess thionyl chloride were distilled at ambient pressure. The product was distilled in vacuo at 105° C. (0.5 mm), to yield 160 g (93%) of water clear liquid.
Quantity
154 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Methylsulfanylbenzyl alcohol (30.5 g; 0.2 mol) was dissolved in dichloromethane (180 ml). A solution of thionyl chloride (23.8 g; 0.2 mol) in dichloromethane (120 ml) was added dropwise to the initial charge, which was kept under reflux. The reaction mixture was stirred under reflux for a further 2 h. The solution was cooled to room temperature, washed with H2O (2×250 ml), dried over Na2SO4 and concentrated. The oily residue (6) was purified by column chromatography (Al2O3, CH2Cl2).
Quantity
30.5 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
23.8 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Methylthio)benzyl chloride
Reactant of Route 2
Reactant of Route 2
4-(Methylthio)benzyl chloride
Reactant of Route 3
Reactant of Route 3
4-(Methylthio)benzyl chloride
Reactant of Route 4
Reactant of Route 4
4-(Methylthio)benzyl chloride
Reactant of Route 5
Reactant of Route 5
4-(Methylthio)benzyl chloride
Reactant of Route 6
Reactant of Route 6
4-(Methylthio)benzyl chloride
Customer
Q & A

Q1: What is the role of 4-(Methylthio)benzyl chloride in the synthesis of 4-(Methylthio)phenylacetonitrile?

A1: this compound serves as a crucial intermediate in the synthesis of 4-(Methylthio)phenylacetonitrile []. It is synthesized from 4-(methylthio)benzyl alcohol via reaction with hydrochloric acid. In the final step, this compound reacts with sodium cyanide in a DMSO solution to yield the final product, 4-(Methylthio)phenylacetonitrile [].

Q2: Is there any spectroscopic data available to confirm the structure of this compound in this research?

A2: While the research article mentions using ¹H NMR spectroscopy to confirm the structure of the final product, 4-(Methylthio)phenylacetonitrile, it does not provide specific data for this compound [].

Q3: Are there any details regarding the stability or compatibility of this compound with other materials mentioned in the research?

A3: The research article focuses solely on the synthetic process and does not delve into the stability, compatibility, or other properties of this compound beyond its successful utilization in the reaction sequence [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.